6-(Pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-b]pyridines. These compounds are characterized by their bicyclic structure, which consists of a pyrazole ring fused to a pyridine ring. This particular compound features a pyridinyl substituent at position 6 and an amino group at position 3. Pyrazolo[3,4-b]pyridines are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and anticancer properties.
The compound can be synthesized through various methods, typically involving reactions that form the pyrazolo[3,4-b]pyridine core from simpler precursors. The growing body of research highlights its potential applications in drug discovery and development.
6-(Pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine is classified as a heterocyclic aromatic amine. Its structural features allow it to participate in various chemical reactions, making it a versatile compound for further modifications and applications.
The synthesis of 6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine can be achieved through several synthetic strategies:
Technical details regarding these methods include the use of various catalysts and conditions such as temperature and solvent choice, which can significantly influence yield and purity.
For example, one synthesis route involves using 3-aminopyrazole as a nucleophile reacting with aldehyde derivatives in the presence of catalytic systems like nano-magnetic metal-organic frameworks. This reaction typically requires heating under solvent-free conditions for optimal results .
The molecular formula is CHN, with a molar mass of approximately 215.22 g/mol. The compound exhibits specific spectral characteristics in techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy that can be used for its identification and characterization.
6-(Pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine can undergo various chemical reactions typical for heterocycles:
The reactivity of this compound is largely influenced by the electron-withdrawing nature of the pyridine ring and the electron-donating capacity of the amino group .
The mechanism of action for compounds like 6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine often involves interaction with specific biological targets such as kinases or receptors. For instance, studies have shown that derivatives of this class can inhibit TBK1 (TANK-binding kinase 1), which plays a crucial role in immune responses and cancer signaling pathways .
In vitro studies indicate that certain derivatives exhibit potent inhibitory effects on TBK1 with IC values in nanomolar ranges, suggesting strong binding affinity and potential therapeutic applications .
6-(Pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine typically appears as yellow crystals or a solid form. Its melting point is reported around 240 °C .
The compound is soluble in polar organic solvents and demonstrates stability under standard laboratory conditions. Its reactivity profile allows it to participate in electrophilic aromatic substitutions due to the electron-rich nature of the pyrazole ring.
Due to its structural characteristics and biological activity, 6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine has potential applications in:
Catalyst-free methodologies prioritize atom economy and reduced waste while constructing the pyrazolo[3,4-b]pyridine core. A solvent-free Knorr condensation between 5-aminopyrazoles and azlactones (4-arylidene-2-phenyloxazol-5(4H)-ones) generates dihydro intermediates at 150°C, followed by superbase-mediated (tert-butoxide/DMSO) elimination of benzamide. This sequence achieves 55–81% yields of 4-arylpyrazolo[3,4-b]pyridin-6-ones (e.g., Compound 4a) with excellent regioselectivity, circumventing traditional acid catalysts requiring prolonged reaction times [8]. Mechanochemical ball milling further enhances sustainability: stoichiometric mixtures of hydrazines and 1,3-dicarbonyls undergo cyclocondensation within 10–60 minutes under solvent-free conditions, yielding pyrazolo[3,4-b]pyridines (>85% purity) without chromatographic purification [9]. These approaches eliminate volatile organic solvents and metal residues, aligning with green chemistry principles [4].
Table 1: Catalyst-Free Synthesis of Pyrazolo[3,4-b]pyridine Cores
Substrates | Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|
5-Aminopyrazole + Azlactone | Solvent-free, 150°C; t-BuOK/DMSO | 4-Phenylpyrazolo[3,4-b]pyridin-6-one | 81 | [8] |
Methylhydrazine + Acetylacetone | Ball milling, 30 min | 1,4-Dimethyl-1H-pyrazolo[3,4-b]pyridine | 90 | [9] |
Phenylhydrazine + Ethyl acetoacetate | Solvent-free, Δ, 2h | 1-Phenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine | 88 | [1] |
One-pot multicomponent reactions (MCRs) efficiently incorporate the pyridin-2-yl moiety at C6 while introducing pharmacophores at C3/C4. A pivotal three-component condensation employs 5-aminopyrazoles, aromatic aldehydes, and malononitrile (or ethyl cyanoacetate) under mild Lewis acid catalysis. This domino Knoevenagel-Michael-cyclization sequence furnishes 4-aryl-6-(pyridin-2-yl)pyrazolo[3,4-b]pyridine-5-carbonitriles with concomitant C4 functionalization [6]. Antileukemic derivatives (e.g., Compound 8o) are synthesized via MCRs involving 3-oxo-3-arylpropanenitriles, 1,3-diphenyl-1H-pyrazol-5-amine, and aryl aldehydes, achieving 65–78% yields. This strategy demonstrates exceptional structural diversity and compatibility with heteroaromatic aldehydes (furan-2-yl, thiophen-2-yl) [6].
Table 2: Multicomponent-Derived Pyrazolo[3,4-b]pyridines with Bioactivity
Components | Conditions | C6 Substituent | Reported Activity |
---|---|---|---|
5-Aminopyrazole + Benzaldehyde + Malononitrile | AcOH, ethanol, reflux | 5-Cyano | EGFR inhibition |
1,3-Diphenyl-5-aminopyrazole + 4-Cl-benzaldehyde + 3-oxopropanenitrile | EtOH, Δ | 4-(4-Chlorophenyl) | CDK2 inhibition (IC₅₀ = 0.9 µM) |
3-Amino-1H-pyrazole + Pyridine-2-carboxaldehyde + Ethyl cyanoacetate | Piperidine, MW | 5-Ethoxycarbonyl | Antiproliferative (RS4;11) |
Cyclocondensation remains the most direct route to the pyrazolo[3,4-b]pyridine core. 6-Hydrazino-4-methyl-2-chloronicotinonitrile undergoes Knorr-type condensations with 1,3-diketones (e.g., acetylacetone, benzoylacetone) in refluxing isopropanol, yielding 6-(pyrazolyl)nicotinonitrile intermediates. Subsequent hydrazine-mediated cyclization affords 3-amino-4-methyl-6-(pyrazolyl)-1H-pyrazolo[3,4-b]pyridines (Compounds 3a–c, 4a–c) [3]. Regioselectivity challenges with unsymmetrical 1,3-diketones are mitigated using bifunctional catalysts: Iron-decorated zirconium MOFs (Fe@PCN-222) activate both carbonyl groups via Lewis acid sites while facilitating dehydrogenation through porphyrin-mediated photoredox cycles. This tandem process converts alcohols and 2-aminobenzamides directly into pyrazolo-fused quinazolinones under visible light, demonstrating the versatility of cyclocondensations in complex heterocycle synthesis [5].
Regiocontrol at C3/C4 is achievable through electronic modulation of substrates. Knorr condensations of 5-aminopyrazoles bearing electron-withdrawing groups (ester, nitrile) with β-ketoesters preferentially orient the ester moiety at C4, yielding 4-carboxyethyl-6-arylpyrazolo[3,4-b]pyridines [1]. Wittig reactions under mechanochemical conditions provide an alternative C3-alkylation route: Phosphorus ylides generated in situ from triphenylphosphine and alkyl halides (K₂CO₃, ball milling) react with pyrazolo[3,4-b]pyridine-3-carbaldehydes, producing C3-vinyl derivatives with >90% E-selectivity [9]. This solvent-free approach avoids traditional Wittig drawbacks (e.g., phosphine oxide waste, solvent purification) and is applicable to acid-sensitive functionalities.
Lewis acids enable cascade bond formations essential for constructing the title compound’s pyridine-pyrazole linkage. Zirconium(IV) chloride catalyzes tandem oxa-Michael-cyclization sequences between propargylic alcohols and 3-amino-1H-pyrazoles, yielding 6-(pyridin-2-yl) cores via allenol intermediates [5]. Rare-earth triflates (e.g., Yb(OTf)₃, La(OTf)₃) facilitate acylative cleavage of tetrahydrofurans to ω-chloroesters, which serve as alkylating agents for pyrazole N-functionalization prior to cyclization [10]. Most notably, zirconium-based MOFs (PCN-222) post-synthetically modified with iron(III) (Fe@PCN-222) serve as dual photoredox/Lewis acid catalysts: Under visible light, they promote aerobic oxidation of alcohols to aldehydes, followed by imine formation with 3-aminopyrazoles and cyclodehydration to pyrazolo[3,4-b]pyridines. This system operates under ambient O₂ with 80–95% yields and 5 recyclability cycles, highlighting the synergy between Lewis acidity and photosensitization [5].
Figure: Tandem Catalytic Mechanism of Fe@PCN-222 in Pyrazolopyridine Synthesis
Alcohol → [Fe-Porphyrin]⁺/hν → Aldehyde ↓ Aldehyde + 3-Amino-1H-pyrazole → Zr₆-node Lewis acid → Imine ↓ Imine → Cyclodehydration → 6-(Pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1